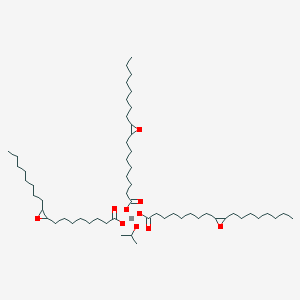
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a compound that plays a significant role in various chemical and biological processes. It is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound is also related to ascorbic acid (vitamin C), which is essential for human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction produces various intermediates, including this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the controlled Maillard reaction, where specific conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield . The use of biosynthetic enzymes has also been explored to enhance the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions .
Aplicaciones Científicas De Investigación
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its interaction with various molecular targets and pathways. In the Maillard reaction, it acts as an intermediate that facilitates the formation of complex flavor compounds . Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
Ascorbic Acid (Vitamin C): Both compounds share structural similarities and exhibit antioxidant properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: This compound is also a product of the Maillard reaction and shares similar flavor-enhancing properties.
Uniqueness
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is unique due to its specific role in the Maillard reaction and its dual functionality as both a flavor enhancer and an antioxidant . Its ability to form stable derivatives also makes it valuable in various industrial applications .
Propiedades
Número CAS |
119008-23-0 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
Clave InChI |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC1C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)




![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)



